Methyl 3-(3-methoxyphenyl)prop-2-ynoate
Overview
Description
Methyl 3-(3-methoxyphenyl)prop-2-ynoate is an organic compound that belongs to the class of phenylpropynoic acid esters This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a propynoic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-methoxyphenyl)prop-2-ynoate typically involves the esterification of (3-Methoxy-phenyl)-propynoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:
(3-Methoxy-phenyl)-propynoic acid+MethanolAcid Catalyst(3-Methoxy-phenyl)-propynoic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-methoxyphenyl)prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of (3-Hydroxy-phenyl)-propynoic acid methyl ester.
Reduction: The ester group can be reduced to the corresponding alcohol, resulting in (3-Methoxy-phenyl)-propynol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions include (3-Hydroxy-phenyl)-propynoic acid methyl ester, (3-Methoxy-phenyl)-propynol, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-methoxyphenyl)prop-2-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(3-methoxyphenyl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the ester moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Hydroxy-phenyl)-propynoic acid methyl ester
- (3-Methoxy-phenyl)-propynol
- (3-Methoxy-phenyl)-propynoic acid
Uniqueness
Methyl 3-(3-methoxyphenyl)prop-2-ynoate is unique due to the presence of both a methoxy group and a propynoic acid methyl ester moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
7515-24-4 |
---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 3-(3-methoxyphenyl)prop-2-ynoate |
InChI |
InChI=1S/C11H10O3/c1-13-10-5-3-4-9(8-10)6-7-11(12)14-2/h3-5,8H,1-2H3 |
InChI Key |
FVVPDJXVBMHTOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C#CC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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